molecular formula C15H20FNO4 B1445612 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid CAS No. 1255099-58-1

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

Cat. No.: B1445612
CAS No.: 1255099-58-1
M. Wt: 297.32 g/mol
InChI Key: CVADAENURLNNQZ-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl-protected amino group and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluorobenzyl bromide in the presence of a base like sodium hydride to form the desired propanoic acid derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

    Substitution Reactions: The fluorobenzyl moiety can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Deprotection: Yields the free amino acid.

    Substitution: Yields substituted benzyl derivatives.

    Oxidation and Reduction: Yields various oxidized or reduced forms of the compound.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The fluorobenzyl moiety can enhance the compound’s binding affinity and specificity for certain targets, while the amino group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid
  • 3-((tert-Butoxycarbonyl)amino)-2-(4-bromobenzyl)propanoic acid
  • 3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is unique due to the presence of the fluorine atom in the benzyl moiety. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and altering electronic effects. This makes the compound particularly valuable in pharmaceutical research, where such modifications can lead to the development of more effective and selective drugs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADAENURLNNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140158
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-58-1
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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